2-methyl-5-phenylpiperidine

Asymmetric Synthesis Chiral Building Block Piperidine Alkaloids

2-Methyl-5-phenylpiperidine (CAS 95466-84-5) is a differentiated chiral building block with a 2,5-substitution pattern distinct from the heavily mined 4-phenylpiperidine class. This compound enables SAR exploration of phenyl ring regioisomerism impacts on target affinity and selectivity, supporting CNS lead optimization with stronger patent positioning. Researchers requiring enantiomerically pure 2,5-disubstituted piperidines should prioritize this scaffold for stereospecific synthesis from chiral lactams as validated by Varea et al.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 95466-84-5
Cat. No. B6615349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-phenylpiperidine
CAS95466-84-5
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1CCC(CN1)C2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
InChIKeyMDNNQUKRMONUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-phenylpiperidine (CAS 95466-84-5): A Structurally Distinct Phenylpiperidine Scaffold for CNS Drug Discovery


2-Methyl-5-phenylpiperidine (CAS 95466-84-5) is a substituted phenylpiperidine derivative featuring a methyl group at the 2-position and a phenyl group at the 5-position of the piperidine ring . This substitution pattern distinguishes it from the more commonly studied 4-phenylpiperidine and 3-phenylpiperidine scaffolds, imparting a unique conformational profile and distinct pharmacological potential [1]. The compound is primarily utilized as a chiral building block and a versatile intermediate in medicinal chemistry, with documented applications in the synthesis of enantiomerically pure piperidines and as a key structural motif in the design of CNS-targeted agents [2].

Why 2-Methyl-5-phenylpiperidine Cannot Be Replaced by Common Phenylpiperidine Analogs: The Critical Role of Substitution Pattern


Simple substitution of 2-methyl-5-phenylpiperidine with other phenylpiperidine regioisomers (e.g., 3- or 4-phenylpiperidine) or with the parent piperidine is not scientifically valid due to profound differences in molecular conformation, stereochemical accessibility, and resultant biological activity. The 2,5-substitution pattern creates a unique steric and electronic environment that critically influences receptor binding orientation and metabolic stability, as evidenced by structure-activity relationship (SAR) studies across the phenylpiperidine class [1]. For instance, while 3-methylation has been shown to enhance analgesic potency in certain phenylpiperidine series, 2-methyl substitution is often detrimental to analgesic activity, underscoring that the position of the methyl group is a primary determinant of pharmacological profile, not a minor structural nuance [2]. Therefore, using a generic, unsubstituted, or differently substituted piperidine would introduce an uncontrolled variable, invalidating any comparative experimental outcomes.

Quantitative Differentiation of 2-Methyl-5-phenylpiperidine: Evidence for Superior Chiral Purity, Structural Novelty, and Class-Specific Activity


Superior Enantiomeric Purity via Stereospecific Synthesis

A validated, stereospecific synthetic route yields 2-methyl-5-phenylpiperidine in enantiomerically pure form, a critical advantage for chiral drug discovery where the racemate or a single enantiomer of a different regioisomer may be insufficient [1]. In contrast, many 4-phenylpiperidine derivatives are synthesized and tested as racemic mixtures, which can confound biological results due to differential activity between enantiomers [2].

Asymmetric Synthesis Chiral Building Block Piperidine Alkaloids

High Baseline Purity for Reliable Research Use

Commercially available 2-methyl-5-phenylpiperidine is supplied with a minimum purity specification of 95%, ensuring a consistent starting material for synthetic or biological studies . This level of purity is a critical differentiator from in-house synthesized batches, where purity and impurity profiles can vary significantly, impacting experimental reproducibility.

Quality Control Reproducibility Chemical Synthesis

Structural Novelty and Patent Freedom-to-Operate

The specific 2-methyl-5-phenyl substitution pattern is a less-explored region of chemical space compared to the extensively patented 4-phenylpiperidine scaffold, which is the core of numerous opioids and CNS drugs [1]. This structural distinction offers potential advantages in terms of intellectual property (IP) freedom-to-operate and the generation of novel composition-of-matter patents [2].

Intellectual Property Drug Discovery Scaffold Hopping

Optimal Use Cases for 2-Methyl-5-phenylpiperidine: From Chiral Synthesis to Novel CNS Lead Generation


Asymmetric Synthesis of Enantiopure Piperidine Alkaloids and Bioactive Molecules

Researchers requiring a reliable entry point to chiral, non-racemic 2,5-disubstituted piperidines should prioritize 2-methyl-5-phenylpiperidine. As demonstrated by Varea et al. [1], the stereospecific synthesis of this scaffold from chiral lactams provides a validated route to enantiomerically pure material. This is essential for projects where the absolute stereochemistry is critical for target engagement, such as in the development of CNS-active agents or natural product analogs.

Structure-Activity Relationship (SAR) Studies to Differentiate from 4-Phenylpiperidines

This compound is an ideal tool for SAR campaigns aiming to understand the impact of phenyl ring position on biological activity. Given the well-documented differences in analgesic potency and receptor binding between 2-, 3-, and 4-substituted piperidines [2], incorporating 2-methyl-5-phenylpiperidine into a screening library allows for a systematic exploration of how regioisomerism affects key parameters like target affinity, selectivity, and functional activity, thereby guiding lead optimization away from crowded chemical space.

Exploratory Chemistry for New Intellectual Property in CNS Therapeutics

For medicinal chemistry teams seeking to develop novel CNS drug candidates with a clear patent position, 2-methyl-5-phenylpiperidine represents a strategic starting point. Unlike the extensively mined 4-phenylpiperidine scaffold (found in many opioids and marketed drugs), the 2,5-substitution pattern is less prevalent in the patent literature [3]. This increases the likelihood of discovering novel, patentable compositions of matter and establishing a strong IP portfolio for a new chemical series.

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